![molecular formula C25H31N5O2 B11163323 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11163323.png)
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 2,3-dimethylphenylamine with a suitable piperazine precursor under controlled conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced through a series of reactions, including alkylation and oxidation.
Formation of the Benzotriazinone Core: This step involves cyclization reactions to form the benzotriazinone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzotriazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and have similar biological activities.
Benzotriazinone Derivatives: Other benzotriazinone compounds are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
What sets 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Biological Activity
The compound 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is a synthetic organic molecule that belongs to the class of benzotriazin-4-ones. This class is recognized for its diverse biological activities, particularly in medicinal chemistry. The unique structure of this compound, which includes a piperazine ring and a dimethylphenyl group, suggests potential pharmacological effects that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C25H31N5O2
- Molecular Weight : 433.5459 g/mol
- IUPAC Name : this compound
The structural complexity of this compound includes multiple functional groups that may enhance its bioactivity compared to simpler analogs. The presence of the piperazine moiety is particularly noteworthy due to its common occurrence in various pharmacologically active compounds.
Biological Activities
Benzotriazin derivatives have been reported to exhibit a range of biological activities, including:
- Antiproliferative Effects : Some studies suggest that benzotriazines may inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.
- Cytotoxicity : Research indicates potential cytotoxic effects on specific cancer cells.
Table 1: Biological Activities of Benzotriazin Derivatives
Activity Type | Description | References |
---|---|---|
Antiproliferative | Inhibition of cancer cell growth | |
Antimicrobial | Efficacy against various bacterial and fungal strains | |
Cytotoxicity | Induction of apoptosis in cancer cells |
The specific mechanism of action for this compound remains to be elucidated. However, the interactions with biological targets such as enzymes or receptors are crucial for understanding its pharmacodynamics. Preliminary studies suggest that the compound may act through:
- Inhibition of Key Enzymes : Potentially targeting enzymes involved in cancer metabolism.
- Receptor Modulation : Interacting with neurotransmitter receptors due to the piperazine structure.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of benzotriazine derivatives in therapeutic contexts:
- Anticancer Activity : A study demonstrated that a related benzotriazine compound exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range.
- Neuroprotective Effects : Another investigation indicated that compounds with similar structural features provided neuroprotective effects in models of neurodegenerative diseases.
Synthesis
The synthesis of this compound can be achieved through multiple synthetic pathways involving:
- Condensation Reactions : Combining piperazine derivatives with benzotriazin precursors.
- Functional Group Transformations : Modifying existing groups to enhance biological activity.
Table 2: Synthetic Pathways
Step | Description |
---|---|
Step 1 | Synthesis of piperazine derivative |
Step 2 | Coupling with benzotriazin precursor |
Step 3 | Functionalization to yield final compound |
Properties
Molecular Formula |
C25H31N5O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C25H31N5O2/c1-19-9-8-12-23(20(19)2)28-15-17-29(18-16-28)24(31)13-4-3-7-14-30-25(32)21-10-5-6-11-22(21)26-27-30/h5-6,8-12H,3-4,7,13-18H2,1-2H3 |
InChI Key |
FSTNHWOFQJAKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.